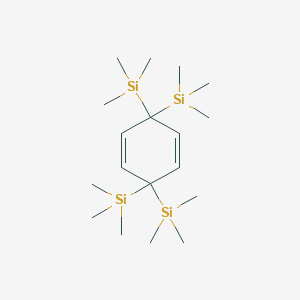
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in the field of organic chemistry as a reagent and a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a reducing agent in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-). However, it is known to be a stable compound that does not react with biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a wide range of organic reactions. However, it has some limitations as well. It is a highly reactive compound that requires careful handling. It is also an expensive reagent, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in scientific research. One potential direction is the use of this compound in the synthesis of novel organic compounds with unique properties. It can also be used in the synthesis of functionalized polymers and dendrimers for various applications. Another potential direction is the investigation of the mechanism of action of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic reactions. This can provide insights into the reactivity of this compound and its potential applications in organic synthesis.
Conclusion:
In conclusion, Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) is a versatile reagent that has several applications in scientific research. It is a stable compound that can be easily synthesized and purified. It has been extensively used in the synthesis of various organic compounds and functionalized polymers. However, there is limited information available on its mechanism of action and biochemical and physiological effects. Further research is needed to explore the potential applications of Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) in organic synthesis and other fields.
Synthesemethoden
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) can be synthesized by the reaction of 1,4-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as zinc chloride. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl-) has been extensively used in scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds such as cyclohexadienes, cyclohexenes, and cyclohexenones. It has also been used in the synthesis of functionalized polymers and dendrimers.
Eigenschaften
CAS-Nummer |
17156-62-6 |
|---|---|
Produktname |
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(trimethyl- |
Molekularformel |
C18H40Si4 |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
17156-62-6 |
Synonyme |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



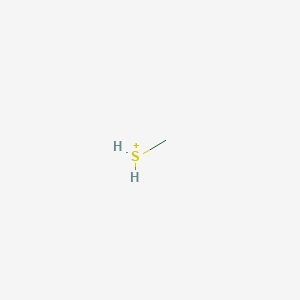
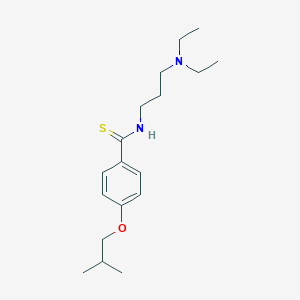
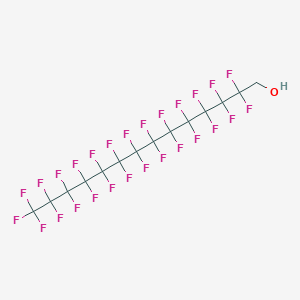
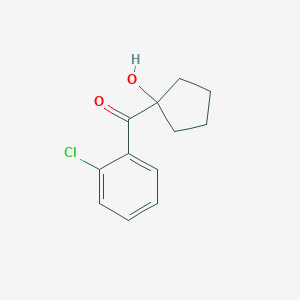
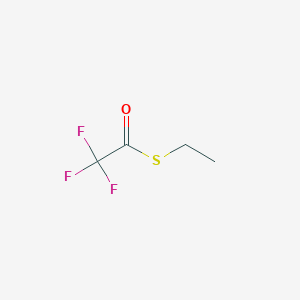
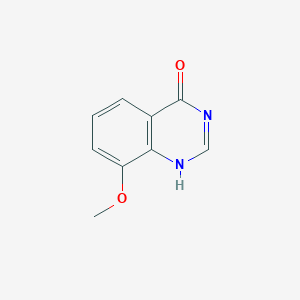
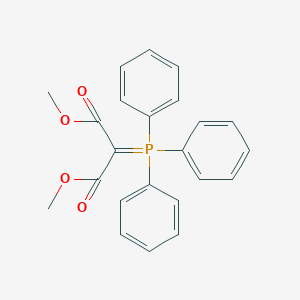
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
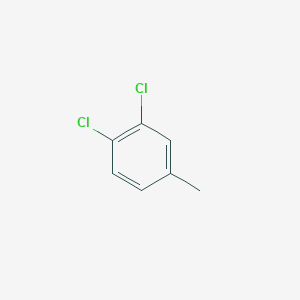
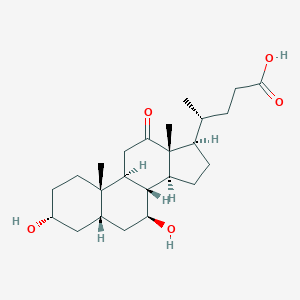
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
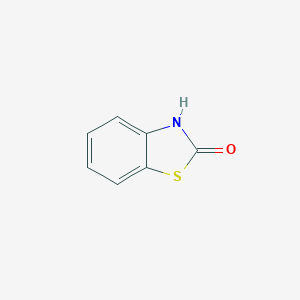
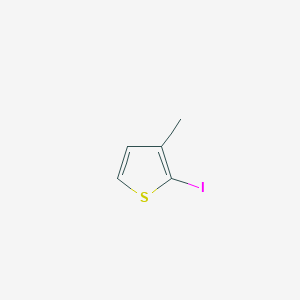
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)